molecular formula C13H15NO4 B3301726 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid CAS No. 912335-92-3

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

Cat. No.: B3301726
CAS No.: 912335-92-3
M. Wt: 249.26 g/mol
InChI Key: KVJTUZMRAXZYDZ-UHFFFAOYSA-N
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Description

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid is a synthetic organic compound that belongs to the class of azetidine carboxylic acids This compound is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the azetidine ring, which is a four-membered nitrogen-containing ring The compound also features a carboxylic acid group and a methyl group attached to the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amino acid derivative, cyclization can be achieved using reagents such as triphosgene or phosgene under controlled conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group can be introduced by reacting the azetidine derivative with benzyl chloroformate in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and yields the desired benzyloxycarbonyl-protected azetidine.

    Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through carboxylation reactions using carbon dioxide or other carboxylating agents under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to yield corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloroformate in the presence of triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted azetidine derivatives with various functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group in peptide synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, preventing unwanted reactions at the nitrogen atom of the azetidine ring. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding affinity. The methyl group can affect the compound’s steric and electronic properties, modulating its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-((Benzyloxy)carbonyl)piperidine-4-carboxylic acid: Similar in structure but with a piperidine ring instead of an azetidine ring.

    N-Benzyloxycarbonyl-L-serine-beta-lactone: Contains a benzyloxycarbonyl group and a beta-lactone ring.

    2,3-Diaminopropanoic acid derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid is unique due to its specific combination of a benzyloxycarbonyl group, a methyl-substituted azetidine ring, and a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-methyl-1-phenylmethoxycarbonylazetidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-13(11(15)16)7-8-14(13)12(17)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVJTUZMRAXZYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid
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1-((Benzyloxy)carbonyl)-2-methylazetidine-2-carboxylic acid

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